VU 0238429

説明

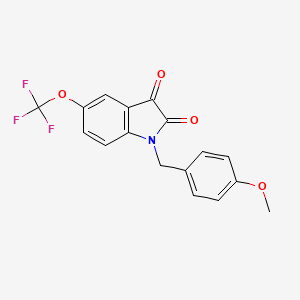

VU 0238429は、ムスカリン性アセチルコリン受容体M5の選択的ポジティブアロステリックモジュレーターとして作用する化学化合物です。 これは、M5サブタイプに対して開発された最初の選択的リガンドであり、VU 0119498などの以前のM1選択的ポジティブアロステリックモジュレーターから構造的に誘導されています .

準備方法

VU 0238429の合成には、いくつかのステップが含まれます。重要な合成経路には、1-(4-メトキシベンジル)-5-(トリフルオロメトキシ)インドール-2,3-ジオンと適切な試薬を制御された条件下で反応させることが含まれます。 反応条件は通常、目的の生成物を得るために、溶媒、触媒、および特定の温度と圧力の設定の使用を含みます .

化学反応の分析

VU 0238429は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、還元剤を使用して、化合物の還元形態を生成することができます。

置換: この化合物は、適切な条件下で官能基が他の基に置き換わる置換反応を起こすことができます。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

化学: これは、ムスカリン性アセチルコリン受容体M5とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: この化合物は、生物学的システムにおけるムスカリン性アセチルコリン受容体M5の生理学的および生化学的機能を調査するために使用されます。

医学: this compoundは、統合失調症、アルツハイマー病、薬物依存症、パーキンソン病などの障害の治療における潜在的な治療的応用について調査されています。

科学的研究の応用

Modulation of Dopaminergic Signaling

VU 0238429 has been shown to influence dopaminergic neuron activity in various studies. Notably, its application in rodent models has revealed:

- Increased Neuronal Excitability : Activation of M5 receptors by this compound leads to increased calcium mobilization and inward currents in substantia nigra pars compacta (SNc) dopamine neurons, enhancing their firing rates .

- Opposing Effects on Dopamine Release : While it increases neuronal firing in the SNc, it simultaneously inhibits dopamine release in the striatum, suggesting that M5 activation can produce context-dependent physiological outcomes .

Therapeutic Potential in Central Nervous System Disorders

The unique properties of this compound position it as a candidate for therapeutic applications in several CNS disorders:

- Parkinson’s Disease : Given its role in modulating dopamine signaling, this compound may offer therapeutic benefits in conditions characterized by dopaminergic dysfunction, such as Parkinson’s disease.

- Cognitive Enhancement : Research indicates that M5 receptor activation may enhance cognitive functions, making this compound a potential candidate for treating cognitive deficits associated with neurodegenerative diseases .

| Parameter | Value |

|---|---|

| EC50 at M5 | 1.16 μM |

| Selectivity | >30-fold (M5 vs M1/M3) |

| Mechanism | Positive Allosteric Modulator |

| Activity at M2/M4 | None |

Table 2: Physiological Effects Observed with this compound

| Study Context | Effect on SNc Neurons | Effect on Striatal Dopamine Release |

|---|---|---|

| In vitro calcium mobilization | Increased firing rates | Inhibition of release |

| Rodent models | Enhanced excitability | Decreased electrically evoked release |

Case Study 1: In Vitro Characterization

In a study evaluating the effects of this compound on rat mAChR subtypes, researchers found that it significantly potentiated calcium mobilization induced by acetylcholine at the M5 receptor. The findings support its classification as an effective PAM, demonstrating robust activity with minimal direct agonist effects .

Case Study 2: Behavioral Impact

A behavioral study utilizing M5 knockout mice revealed that the administration of this compound restored certain cognitive functions impaired by receptor absence. This suggests that M5 receptor modulation can have significant impacts on behavior and cognition, highlighting its potential therapeutic applications .

作用機序

VU 0238429は、ムスカリン性アセチルコリン受容体M5のポジティブアロステリックモジュレーターとして作用することによってその効果を発揮します。これは、活性部位とは異なる受容体上の部位に結合し、その天然のリガンドであるアセチルコリンに対する受容体の応答を高めることを意味します。 ムスカリン性アセチルコリン受容体M5の活性化は、神経伝達物質の放出や筋肉の収縮などの生理学的プロセスを調節する、さまざまな下流のシグナル伝達経路につながります .

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、ムスカリン性アセチルコリン受容体M5に対する高い選択性でユニークです。いくつかの類似の化合物には以下が含まれます。

VU 0119498: this compoundが構造的に誘導された、以前のM1選択的ポジティブアロステリックモジュレーター。

その他のムスカリン性アセチルコリン受容体モジュレーター: M1、M2、M3、およびM4などのムスカリン性アセチルコリン受容体の他のサブタイプを調節する化合物.

This compoundは、ムスカリン性アセチルコリン受容体M5に対する高い選択性と効力のために際立っており、科学研究と潜在的な治療的応用のための貴重なツールとなっています .

類似化合物との比較

VU 0238429 is unique in its high selectivity for the muscarinic acetylcholine receptor M 5 compared to other similar compounds. Some similar compounds include:

VU 0119498: An older M 1-selective positive allosteric modulator from which this compound is structurally derived.

Other muscarinic acetylcholine receptor modulators: Compounds that modulate other subtypes of muscarinic acetylcholine receptors, such as M 1, M 2, M 3, and M 4.

This compound stands out due to its high selectivity and potency for the muscarinic acetylcholine receptor M 5, making it a valuable tool for scientific research and potential therapeutic applications .

生物活性

VU 0238429 is a selective positive allosteric modulator (PAM) specifically targeting the muscarinic acetylcholine receptor subtype M5. This compound represents a significant advancement in pharmacological research, as it was the first selective ligand developed for the M5 receptor, which is implicated in various physiological processes and potential therapeutic applications.

- IUPAC Name : Not specified

- CAS Number : 1160247-92-6

- Molecular Formula : C₁₇H₁₂F₃NO₄

- Molar Mass : 351.281 g/mol

- Purity : >99% .

This compound operates as a positive allosteric modulator, enhancing the activity of the M5 receptor when acetylcholine is present. Its selectivity is notable, with EC50 values of 1.16 μM for the M5 receptor and >30 μM for M1 and M3 receptors, indicating minimal activity at these subtypes . The compound shows no activity at M2 and M4 receptors, making it a valuable tool for studying M5-specific pathways .

Physiological Roles of M5 Receptors

The M5 muscarinic acetylcholine receptor plays crucial roles in various biological functions:

- Cognitive Function : Involved in memory and learning processes.

- Neuromodulation : Affects dopaminergic pathways, influencing reward and motivation.

- Smooth Muscle Contraction : Modulates smooth muscle activity in various tissues.

Research Findings

Recent studies have highlighted the potential of this compound in modulating specific physiological responses:

- Neuromuscular Transmission : A study assessed the effects of this compound on neuromuscular transmission in the mouse diaphragm. The results indicated enhanced neuromuscular transmission, suggesting a role for M5 receptors in muscle function .

- Cognitive Enhancement : In behavioral assays, this compound demonstrated potential cognitive-enhancing effects, likely due to its action on cholinergic signaling pathways that are critical for learning and memory .

Case Study 1: Cognitive Enhancement

A study involving transgenic mice expressing M5 receptors selectively showed that administration of this compound improved performance in tasks measuring learning and memory. This suggests that selective modulation of M5 receptors could be a therapeutic strategy for cognitive deficits .

Case Study 2: Neuromuscular Effects

In another investigation, researchers explored how this compound influenced muscle contraction dynamics. The findings revealed that the compound significantly increased the amplitude of muscle contractions in response to nerve stimulation, highlighting its potential utility in treating neuromuscular disorders .

Table 1: Biological Activity of this compound

| Parameter | Value |

|---|---|

| EC50 (M5 receptor) | 1.16 μM |

| EC50 (M1 receptor) | >30 μM |

| EC50 (M3 receptor) | >30 μM |

| Activity at M2 and M4 | No activity |

| Molecular Weight | 351.281 g/mol |

| Purity | >99% |

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGZXFOLMHCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655290 | |

| Record name | VU 0238429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160247-92-6 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VU-0238429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VU 0238429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VU0238429 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VU-0238429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。